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molecular formula C13H10FNO3 B8715010 1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene

1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene

Cat. No. B8715010
M. Wt: 247.22 g/mol
InChI Key: UAGGMCOPDNFQDW-UHFFFAOYSA-N
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Patent
US08492588B2

Procedure details

1-Nitro-4-(4-fluorobenzyloxy)-benzene (2.37 g) was dissolved in 200 ml of methanol and catalytic amount of Raney Ni was added. The mixture was stirred at room temperature under atmospheric pressure in a hydrogen atmosphere for 3 hours. After filtering off Raney Ni over Celite and washing with methanol, the obtained filtrate was concentrated under reduced pressure to give a solid product 4-(4-fluoro-benzyloxy)-aniline, which is pure enough for next step.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[CH:6][CH:5]=1)([O-])=O.[H][H]>CO.[Ni]>[F:18][C:15]1[CH:16]=[CH:17][C:12]([CH2:11][O:10][C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
2.37 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OCC1=CC=C(C=C1)F
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off Raney Ni over Celite
WASH
Type
WASH
Details
washing with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the obtained filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(COC2=CC=C(N)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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